![molecular formula C19H23F3N2O B2973204 1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 838817-52-0](/img/structure/B2973204.png)
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
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Description
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea, also known as ACR16, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of adamantyl-containing compounds, which have been studied for their pharmacological properties. In
Scientific Research Applications
Enzyme Inhibition
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea and its derivatives have been studied extensively as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds, particularly those with adamantane and urea functionalities, show promising pharmacokinetic properties and potent inhibitory activities against sEH, leading to anti-inflammatory and analgesic effects in various animal models (Rose et al., 2010); (Liu et al., 2013). These findings suggest that the adjustment of the adamantyl moiety in urea-based sEH inhibitors could significantly improve their pharmacological efficacy and metabolic stability, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Adamantane bisurea derivatives have been synthesized and evaluated for their complexation abilities with various anions in solution, which indirectly contributes to understanding their potential antimicrobial applications. The structural incorporation of adamantane enhances the stability of complexes with anions, suggesting a foundational role in designing new antimicrobial agents (Blažek et al., 2013). Moreover, adamantyl ureas screened for anti-Mycobacterium tuberculosis activity have shown moderate activity, highlighting the potential of adamantane modifications to improve the bioavailability and therapeutic efficacy of antimicrobial agents (Scherman et al., 2012).
Crystal Structure Analysis
The crystal structure of N-(1-adamantyl)urea has been elucidated, demonstrating the formation of an interlayer-type crystal structure via hydrogen bonding between molecules. This structural insight is vital for understanding the physicochemical properties of adamantane-containing compounds and can guide the design of novel materials and pharmaceuticals with improved performance (Yun, 2006).
Anticancer Potential
The synthesis and characterization of novel adamantane-naphthyl thiourea conjugates have been undertaken, with studies indicating that these compounds bind significantly to DNA and inhibit urease enzymes. Preliminary investigations into their anticancer activities against specific cell lines suggest that modifications to the adamantane moiety can enhance selective cytotoxicity towards cancer cells, offering a promising direction for the development of new anticancer agents (Arshad et al., 2021).
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCZNCLECJRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
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